5-Amino-2,4-dimethyl-benzenesulfonyl fluoride
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Overview
Description
5-Amino-2,4-dimethyl-benzenesulfonyl fluoride is a specialized chemical compound with the molecular formula C8H10FNO2S. This compound is part of the sulfonyl fluoride family, known for their stability and reactivity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dimethyl-benzenesulfonyl fluoride typically involves the sulfonylation of 2,4-dimethylaniline. One common method includes the reaction of 2,4-dimethylaniline with fluorosulfonic acid under controlled conditions to introduce the sulfonyl fluoride group .
Industrial Production Methods
Industrial production methods often utilize advanced techniques such as transition-metal-catalyzed processes. Palladium, copper, and nickel catalysts are frequently employed to enhance the efficiency and yield of the sulfonylation reactions .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-dimethyl-benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
5-Amino-2,4-dimethyl-benzenesulfonyl fluoride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dimethyl-benzenesulfonyl fluoride involves its interaction with serine residues in enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl enzyme derivative. This interaction inhibits the activity of the enzyme, making it a potent inhibitor of serine proteases .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride: Another sulfonyl fluoride compound with similar enzyme inhibition properties.
Methanesulfonyl fluoride: Known for its use in similar substitution reactions but with different reactivity and stability profiles.
Uniqueness
5-Amino-2,4-dimethyl-benzenesulfonyl fluoride is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise enzyme inhibition and stable sulfonyl derivatives .
Properties
Molecular Formula |
C8H10FNO2S |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-amino-2,4-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H10FNO2S/c1-5-3-6(2)8(4-7(5)10)13(9,11)12/h3-4H,10H2,1-2H3 |
InChI Key |
SZYXWJUVFUQQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)F)C |
Origin of Product |
United States |
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